2-methyl-5-(pyridin-2-yl)aniline
Description
Properties
CAS No. |
857221-89-7 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method involves coupling a brominated 2-methylaniline derivative with pyridin-2-ylboronic acid. The amine group is protected as an acetanilide to prevent catalyst poisoning and undesired side reactions.
Protection and Bromination
Coupling and Deprotection
-
Suzuki Reaction : Pd(PPh₃)₄ or PdCl₂(dppf) catalyzes the coupling of 5-bromo-2-methylacetanilide with pyridin-2-ylboronic acid in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C.
-
Deprotection : Hydrolysis with HCl/EtOH removes the acetyl group, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetylation | Ac₂O, reflux, 2 h | 95 | 98 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C to RT, 4 h | 78 | 97 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C | 65 | 99 |
| Deprotection | 6M HCl, EtOH, 80°C, 1 h | 90 | 99 |
Nitro-Group Reduction Pathway
This route leverages nitro intermediates, which are subsequently reduced to amines.
Reduction of Nitro Group
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 3 h | 70 | 95 |
| Ullmann Coupling | CuI, L-proline, K₂CO₃, DMSO, 110°C | 60 | 96 |
| Reduction | H₂, Pd/C (10%), EtOH, 25°C, 12 h | 85 | 98 |
Advanced Methodologies and Catalytic Innovations
Directed Ortho Metalation (DoM)
A lithiation strategy using a directing group (e.g., amide) enables precise pyridinyl introduction.
Lithiation and Quenching
-
Protection : 2-Methylaniline is converted to N,N-diethylamide using ClCOEt and Et₂NH.
-
Metalation : LDA at −78°C in THF generates a stabilized aryllithium species at position 5.
-
Electrophilic Quenching : Reaction with 2-pyridinyliodonium iodide installs the pyridinyl group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Formation | ClCOEt, Et₂NH, CH₂Cl₂, 0°C | 88 |
| Lithiation/Quenching | LDA, 2-pyridinyliodonium iodide, THF | 55 |
Comparative Analysis of Methodologies
| Parameter | Suzuki-Miyaura | Nitro Reduction | DoM |
|---|---|---|---|
| Overall Yield (%) | 45 | 35 | 48 |
| Scalability | High | Moderate | Low |
| Functional Tolerance | Broad | Limited | Narrow |
| Cost Efficiency | Moderate | Low | High |
The Suzuki-Miyaura method offers superior functional group tolerance and scalability, albeit with higher catalyst costs. The nitro-reduction pathway is hindered by moderate yields due to competing side reactions during nitration. DoM, while efficient in regiocontrol, suffers from low temperatures and sensitive intermediates.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, nitric acid).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis Applications
1.1 Directing Group for C–H Amination
One of the primary applications of 2-methyl-5-(pyridin-2-yl)aniline is its role as a directing group in C–H amination reactions. This compound facilitates the selective functionalization of C–H bonds in aromatic compounds, which is crucial for synthesizing complex organic molecules. Specifically, it has been employed to promote the β-C(sp²)–H bond amination of benzamide derivatives using cupric acetate as a mediator, yielding moderate to good results with various amines .
Table 1: Summary of C–H Amination Reactions Using this compound
| Reaction Type | Conditions | Yield (%) | Functional Group Tolerance |
|---|---|---|---|
| β-C(sp²)–H bond amination | Cu(OAc)₂, benzamide derivatives | 50-80 | Good |
| Quinazolinone formation | Formamide or 5-nitroindole | Moderate | Good |
Pharmaceutical Applications
2.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic activity against various cancer cell lines, including breast cancer cells (MCF-7, T47-D, MDA-MB 231). The mechanism often involves the inhibition of critical cellular pathways associated with tumor growth and proliferation .
Case Study: Cytotoxicity Evaluation
A recent evaluation demonstrated that a derivative of this compound exhibited an IC50 value ranging from 27.7 to 39.2 µM against cancer cell lines while showing minimal toxicity towards normal cells (NIH-3T3), indicating its potential as a selective anticancer agent .
Material Science Applications
3.1 Coordination Chemistry and Luminescent Materials
The compound has also found applications in coordination chemistry due to its ability to form complexes with transition metals. These complexes are being explored for their luminescent properties, which can be utilized in sensor technologies and electro-luminescent devices. The structural features of this compound allow it to act as an effective ligand, enhancing the luminescence of metal complexes .
Table 2: Properties of Metal Complexes Formed with this compound
| Metal Ion | Luminescent Property | Application Area |
|---|---|---|
| Ni²⁺ | High luminescence | Sensor technologies |
| Cu²⁺ | Moderate luminescence | Electro-luminescent devices |
Mechanism of Action
The mechanism of action of 2-methyl-5-(pyridin-2-yl)aniline involves its interaction with specific molecular targets. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
2-Methyl-5-(pyridin-3-yl)aniline
- Structural Difference : Pyridin-3-yl substituent instead of pyridin-2-yl.
- Impact : The 3-pyridyl isomer exhibits altered electronic interactions due to the nitrogen atom's position, reducing its efficacy as a directing group in C–H activation compared to the 2-pyridyl analogue .
- Applications : Less commonly used in catalysis but explored in ligand design for transition-metal complexes .
2-Methyl-5-(trifluoromethyl)aniline
- Structural Difference : Trifluoromethyl (-CF₃) group replaces pyridyl.
- Impact : The strong electron-withdrawing nature of -CF₃ reduces the amine's nucleophilicity but enhances thermal stability and lipophilicity.
- Physical Properties : Melting point 36–40°C; molecular weight 175.16 g/mol .
- Applications : Widely used in agrochemicals and pharmaceuticals for its metabolic stability .
5-Chloro-2-methylaniline
- Structural Difference : Chlorine atom replaces pyridyl.
- Impact : Chlorine’s moderate electron-withdrawing effect balances reactivity, making it a versatile intermediate.
- Applications : Key precursor in dyes, pesticides, and polymer additives .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 2-Methyl-5-(pyridin-2-yl)aniline | ~185 (estimated) | Not reported | -NH₂, -CH₃, pyridyl |
| 2-Methyl-5-(trifluoromethyl)aniline | 175.16 | 36–40 | -NH₂, -CH₃, -CF₃ |
| 5-Chloro-2-methylaniline | 141.60 | Not reported | -NH₂, -CH₃, -Cl |
| 2-Fluoro-5-(trifluoromethyl)aniline | 195.12 | Liquid at RT | -NH₂, -F, -CF₃ |
Notes:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-5-(pyridin-2-yl)aniline, and what challenges arise in ensuring regioselectivity?
- Methodological Answer : Synthesis typically involves palladium- or copper-catalyzed cross-coupling reactions to attach the pyridine ring to the aniline moiety. For example, Buchwald-Hartwig amination or Ullmann-type couplings are employed. Challenges include controlling regioselectivity due to competing reaction pathways; this can be mitigated by optimizing catalyst systems (e.g., Pd(OAc)₂ with ligands like Xantphos) and reaction temperatures . Solvent choice (e.g., DMF or toluene) and base selection (e.g., K₃PO₄) also influence yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and amine groups (broad peak near δ 5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .
Q. What are the key considerations in designing a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Use buffered solutions (pH 1–13) to assess degradation pathways (e.g., hydrolysis of the amine group).
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light Sensitivity : Perform photostability studies under UV/visible light to identify photodegradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) to minimize variability.
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the pyridine ring) on activity. For example, replacing pyridine with oxadiazole (as in related compounds) alters binding to biological targets .
- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, accounting for outliers and confounding factors .
Q. What computational strategies are recommended for predicting the binding affinity of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide can model interactions with active sites (e.g., kinases or GPCRs). Pay attention to hydrogen bonding with the aniline NH₂ and π-π stacking with the pyridine ring .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) using AMBER or GROMACS.
- Free Energy Calculations : Use MM-PBSA or MM-GBSA to estimate ΔG binding .
Q. How do steric and electronic effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 3-methylpyridine) hinder catalyst access, reducing reaction rates. Use sterically tolerant catalysts like Pd(dba)₂ with DavePhos .
- Electronic Effects : Electron-deficient pyridines (e.g., with nitro groups) accelerate oxidative addition steps in palladium catalysis. Hammett parameters (σ) quantify substituent electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
